N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Regioisomerism Medicinal Chemistry Kinase Inhibitor Design

Researchers conducting kinase SAR often encounter confounding variables from regioisomeric impurities. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034424-66-1) is a regioisomerically defined thiophene-3-carboxamide building block that eliminates this uncertainty. • Matched molecular pair with CAS 2034396-74-0 (thiophen-2-yl isomer): identical MW, XLogP3, TPSA - isolates sulfur orientation effects on binding. • Thiophene-3-carboxamide scaffold shows tractable kinase inhibition: JNK IC50 = 7.5 μM, EGFR IC50 = 42.3 nM, VEGFR-2 IC50 = 191.1 nM. • Fsp³ = 0.07, TPSA = 111 Ų - ideal for hinge-region docking validation. Ships from BenchChem global stock.

Molecular Formula C14H11N3OS2
Molecular Weight 301.38
CAS No. 2034424-66-1
Cat. No. B2836616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
CAS2034424-66-1
Molecular FormulaC14H11N3OS2
Molecular Weight301.38
Structural Identifiers
SMILESC1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CSC=C3
InChIInChI=1S/C14H11N3OS2/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18)
InChIKeyUDYMBIPRFKJKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide – Identity, Scaffold & Procurement


N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034424-66-1, molecular formula C14H11N3OS2, molecular weight 301.38 g/mol) is a heterocyclic small molecule featuring a pyrazine core substituted at the 3-position with a thiophen-3-yl ring and linked via a methylene bridge to a thiophene-3-carboxamide moiety . This compound belongs to the broader thiophene-3-carboxamide class, which has been extensively characterized as a privileged scaffold for kinase inhibition, including c-Jun N-terminal kinase (JNK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2) targets [1][2]. As a research chemical available from multiple commercial suppliers, this compound serves as a building block for medicinal chemistry optimization, structure-activity relationship (SAR) exploration, and hit-to-lead campaigns across oncology, inflammation, and antiviral indications [3].

Non-Interchangeability: Regioisomerism, Heteroatom Effects & Pharmacophoric Divergence


Within the thiophene-pyrazine-carboxamide chemical space, seemingly minor structural perturbations produce divergent pharmacophoric geometries that preclude generic substitution. The target compound bears a thiophen-3-yl substituent at the pyrazine 3-position, whereas its closest commercially available analog (CAS 2034396-74-0) carries a thiophen-2-yl group at the same position [1]. This regioisomeric difference alters the spatial orientation of the sulfur atom relative to the pyrazine nitrogen lone pairs, which computational docking studies on related thiophene-carboxamide series have shown to modulate hydrogen-bonding networks and π-stacking interactions within kinase ATP-binding pockets [2]. Furthermore, heteroatom-substituted analogs such as N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034427-05-7) differ in both molecular weight (285.32 vs. 301.38 g/mol) and lipophilicity (computed XLogP3: ~1.0 vs. ~1.6), leading to distinct permeability and solubility profiles that impact assay outcomes [3]. Within established thiophene-3-carboxamide SAR, even single-atom variations at the heteroaryl attachment position have produced >10-fold shifts in kinase inhibitory potency [2]. Therefore, substituting this compound with a positional isomer or heteroatom variant without re-validation of target engagement and selectivity introduces an unquantified risk of false-negative or false-positive results in biological screening cascades.

Quantitative Differentiation Against Closest Analogs


Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The target compound (CAS 2034424-66-1) is differentiated from its closest commercially available analog, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034396-74-0), solely by the position of the thiophene sulfur atom relative to the pyrazine ring: thiophen-3-yl (sulfur at meta position of thiophene) versus thiophen-2-yl (sulfur at ortho position). Both compounds share the identical molecular formula (C14H11N3OS2) and molecular weight (301.38 g/mol) [1]. In established thiophene-3-carboxamide JNK inhibitor SAR, repositioning a heteroaryl substituent from the 2- to the 3-position of the appended ring altered the dihedral angle between the heteroaryl and the core scaffold, which in turn modulated the compound's ability to simultaneously occupy the ATP-binding site and the JIP docking site — a dual binding mode critical to the series' mechanism of action [2]. The 3-thiophenyl orientation places the sulfur atom farther from the pyrazine N4 nitrogen, potentially weakening intramolecular S···N interactions that stabilize the bioactive conformation observed in the 2-thiophenyl series.

Regioisomerism Medicinal Chemistry Kinase Inhibitor Design

Heteroatom Comparison: Thiophene vs. Furan at Pyrazine Core

The furan-2-yl analog N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034427-05-7) represents the closest heteroatom-substituted comparator. Replacing the thiophene sulfur with furan oxygen reduces molecular weight by 16.06 g/mol (301.38 → 285.32 g/mol) and decreases computed lipophilicity (XLogP3 ~1.6 → ~1.0) [1]. This reduction in logP of approximately 0.6 units translates to a roughly 4-fold difference in octanol-water partition coefficient, which has been shown in drug discovery settings to significantly impact membrane permeability, plasma protein binding, and apparent potency in cell-based assays [2]. The furan oxygen is a stronger hydrogen-bond acceptor than thiophene sulfur (pKBHX ~1.2 vs. ~0.3 on the Hunter scale), which alters the pattern of productive interactions with kinase hinge-region residues [2].

Bioisosterism Lipophilicity Drug Design

Kinase Inhibition: Thiophene-3-Carboxamide Pharmacophore

While direct biological characterization data for CAS 2034424-66-1 is not yet available in the peer-reviewed primary literature, the thiophene-3-carboxamide scaffold to which it belongs has yielded potent inhibitors against multiple therapeutically relevant kinases. In the JNK series reported by De et al. (2011), thiophene-3-carboxamide derivatives achieved dual ATP-competitive and JIP-mimetic inhibition, with compound 25 demonstrating cellular IC50 of 7.5 μM against TNF-α-stimulated c-Jun phosphorylation [1]. In the EGFR inhibitor space, Makhal et al. (2024) reported that piperazine-tethered thiophene-3-carboxamide selenide 18i inhibited EGFR kinase with IC50 of 42.3 nM and exhibited antiproliferative activity against A549 cells with IC50 of 1.43 ± 0.08 μM [2]. For VEGFR-2, Li et al. (2024) identified compound 14d with VEGFR-2 IC50 of 191.1 nM [3]. The target compound's unique combination of a thiophen-3-ylpyrazine core with a thiophene-3-carboxamide side chain positions it at the intersection of these pharmacophoric elements, suggesting potential utility in kinase-targeted screening cascades.

Kinase Inhibition JNK EGFR Anticancer

5-Chloro Substitution: Electronic Effects on Thiophene Ring

The 5-chloro derivative 5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide (CAS 2034537-77-2) represents the halogenated comparator within the same pyrazine-thiophene core series [1]. The introduction of chlorine at the 5-position of the carboxamide-linked thiophene withdraws electron density from the ring (Hammett σmeta = 0.37 for Cl), reducing the electron richness of the thiophene π-system and altering its propensity for oxidative metabolism at the C5 position — a common metabolic soft spot for unsubstituted thiophenes [2]. Additionally, the chlorine atom adds 34.45 Da to the molecular weight and increases lipophilicity (computed XLogP3 estimated increase of ~0.5-0.8 units), which may enhance passive membrane permeability at the cost of increased risk of CYP450-mediated Cl-displacement or glutathione conjugation [2].

Halogenation Electronic Effects Metabolic Stability

Scaffold Uniqueness in Screening Libraries

A substructure search of the pyrazin-2-yl-methyl-thiophene-3-carboxamide connectivity reveals that the target compound occupies a relatively sparsely populated region of commercial chemical space [1]. Within the CAS registry, fewer than 50 compounds share the core 3-(thiophen-3-yl)pyrazin-2-yl scaffold with a methylene-linked carboxamide [1]. This contrasts with the more abundant thiophen-2-yl isomer series (CAS 2034396-74-0 and analogs), which is represented in multiple commercial screening collections including the Life Chemicals diversity set [2]. The relative scarcity of the 3-thiophenyl regioisomer translates to lower screening redundancy — an important consideration when assembling a diverse compound library where each well should interrogate distinct chemical space. The Bemis-Murcko scaffold analysis reveals that the target compound's combination of a 3-thiophenylpyrazine core with a thiophene-3-carboxamide side chain yields a fraction of sp³-hybridized carbons (Fsp³) of 0.07 — indicative of a highly planar, aromatic system suited for flat binding sites such as kinase hinge regions [3].

Chemical Diversity Screening Library Fragment-Based Drug Discovery

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide: Application Scenarios


Kinase Inhibitor Hit Identification & Lead Optimization

The thiophene-3-carboxamide scaffold has demonstrated tractable kinase inhibition across JNK (cellular IC50 = 7.5 μM), EGFR (IC50 = 42.3 nM), and VEGFR-2 (IC50 = 191.1 nM) targets, with SAR studies confirming that structural modifications at the heteroaryl attachment position directly modulate potency [1][2]. The target compound's thiophen-3-ylpyrazine core provides a structurally distinct starting point for hit-to-lead optimization. Its regioisomeric identity differentiates it from the more common thiophen-2-yl series, enabling exploration of novel vectors within the ATP-binding pocket [1]. Procurement for kinase panel screening is warranted when the goal is to identify chemical matter with a binding mode orthogonal to established type I kinase inhibitor chemotypes.

SAR Studies: Heteroaryl Positional Isomerism

The regioisomeric pair — CAS 2034424-66-1 (thiophen-3-yl) and CAS 2034396-74-0 (thiophen-2-yl) — represents an ideal matched molecular pair for systematically interrogating the impact of sulfur atom positioning on target engagement, selectivity, and physicochemical properties [1]. Both compounds share identical molecular formula, molecular weight, computed XLogP3 (1.6), and TPSA (111 Ų), eliminating confounding variables in comparative biological assays [1][2]. A head-to-head evaluation of this pair can isolate the contribution of thiophene sulfur orientation to binding free energy, as previously demonstrated in the JNK inhibitor series where analogous positional variants yielded differential cellular potency . This application is directly relevant to medicinal chemistry teams performing scaffold-hopping or bioisostere replacement studies.

Molecular Docking & Computational Validation

With its low Fsp³ (0.07), high aromatic fraction, and well-defined hydrogen-bond donor/acceptor architecture (1 HBD, 5 HBA, TPSA ~111 Ų), the target compound is an appropriate test ligand for validating docking protocols targeting flat, aromatic-rich binding sites such as kinase hinge regions or protein-protein interaction interfaces [1]. The unsubstituted thiophene-3-carboxamide side chain presents a synthetically accessible handle for computational alchemical free energy perturbation (FEP+) studies, where the impact of introducing substituents (e.g., chloro, methyl, methoxy) on predicted binding affinity can be retrospectively validated against experimental data from the broader thiophene-3-carboxamide literature [2]. The compound's moderate computed lipophilicity (estimated XLogP3 ~1.6) places it within drug-like property space, making it suitable for benchmarking computational ADME prediction models.

Antiviral Drug Discovery: Viral Polymerase Assembly

Thiophene-3-carboxamide derivatives have been identified as disruptors of the PA-PB1 subunit interaction of influenza virus RNA-dependent RNA polymerase (RdRP), with lead compounds achieving IC50 values as low as 1.1 μM in cellular antiviral assays [1]. The target compound's pyrazine-thiophene architecture provides an underexplored chemotype within this mechanism of action, distinct from the cycloheptathiophene-3-carboxamide scaffold that has been the focus of prior influenza antiviral campaigns [1]. Given the emergence of resistance to approved influenza therapeutics (neuraminidase inhibitors, cap-dependent endonuclease inhibitors), novel chemotypes targeting the highly conserved PA-PB1 interface represent a high-value procurement category for antiviral screening programs [2].

Quote Request

Request a Quote for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.